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NG25 Kinase Inhibition Profile

The table below summarizes the primary and off-target kinases inhibited by NG25, along with experimental

data on its cellular and in vivo effects.

Kinase Target /
Biological Effect

Experimental Data / IC₅₀ / Concentration
Used

Context & Experimental Model

Primary Target:
MAP4K2

IC₅₀ = 21.7 nM [1] In vitro kinase assay [1]

Primary Target:
TAK1

IC₅₀ = 149 nM [1] In vitro kinase assay [1]

Off-Target: LYN
(Src family)

IC₅₀ = 12.9 nM [1] In vitro kinase assay [1]

Off-Target: CSK IC₅₀ = 56.4 nM [1] In vitro kinase assay [1]

Off-Target: Abl
family kinases

IC₅₀ = 75.2 nM [1] In vitro kinase assay [1]

Off-Target: FER IC₅₀ = 82.3 nM [1] In vitro kinase assay [1]

Off-Target: p38α IC₅₀ = 102 nM [1] In vitro kinase assay [1]
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Kinase Target /
Biological Effect

Experimental Data / IC₅₀ / Concentration
Used

Context & Experimental Model

Off-Target: Src
(Src family)

IC₅₀ = 113 nM [1] In vitro kinase assay [1]

Inhibition of TNF-α
signaling

100 nM: Prevents IKKα/β phosphorylation

and IκB-α degradation [1]

L929 mouse fibroblast cell line [1]

Inhibition of IFN
secretion

Inhibits CpG- and CL097-induced IFN-α/β

in a concentration-dependent manner [1]

Gen2.2 human plasmacytoid

dendritic cell line [1]

Anti-tumor activity Reduces tumor growth; increases TUNEL-

positive cells (apoptosis) [1]
CT26KRASG12D mouse orthotopic

colorectal cancer model [1]

Experimental Protocols for Off-Target Identification

The following established methodologies are relevant for identifying off-target effects of kinase inhibitors

like NG25.

In Vitro Kinase Profiling: The primary method for defining a compound's inhibition profile is to test it
against a panel of purified kinases in biochemical assays. The IC₅₀ values for NG25 were likely

determined this way [1]. This involves incubating the kinase with NG25 and measuring the remaining
kinase activity toward a substrate.

Computational Off-Target Prediction (OTSA): This is a multi-step computational framework to
predict potential off-target interactions. The process involves [2]:

Metabolite Prediction: Predicting Phase I and II metabolites of the lead compound.
Multi-Method Target Prediction: Using a combination of 2D chemical similarity, Quantitative

Structure-Activity Relationship (QSAR) models, 3D protein structure-based docking, and
machine learning (e.g., Neural Networks, Support Vector Machines) to predict binding targets.

Scoring and Ranking: A normalized pseudo-score (a composite score from the various
methods) is used to rank predicted interactions. A score ≥0.6 is typically considered significant

[2].
ATP-Independent Screening (Rluc-PCA): This method identifies inhibitors that work by disrupting

protein-protein interactions rather than competing with ATP. The experimental workflow is as follows
[3]:

Assay Design: A protein-fragment complementation assay is established using Renilla
reniformis luciferase (Rluc-PCA). The two interacting proteins of interest are fused to
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complementary fragments of the luciferase enzyme.

High-Throughput Screening (HTS): Live cells expressing the Rluc-PCA system are treated
with a library of compounds.

Readout: If the proteins interact, the luciferase fragments come together and produce a
luminescent signal. Compounds that disrupt the interaction cause a loss of luminescence,

which is easily measurable.

Signaling Pathways and Screening Workflow

To help visualize the context of off-target effects and modern screening methods, the following diagrams

were created using the DOT language.
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Key Insights for Researchers

Mechanism of Off-Target Effects: Off-target effects are not solely due to non-specific binding. In
signaling cascades, a phenomenon called retroactivity can cause a downstream inhibitor to

propagate effects upstream, potentially activating parallel pathways that share an upstream
component [4] [5].

Addressing Selectivity: The high degree of structural conservation in ATP-binding pockets makes
selectivity a major challenge for kinase inhibitors [3]. Screening for ATP-independent inhibitors
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(e.g., those disrupting protein-protein interactions) is a promising strategy to improve drug specificity

and reduce off-target toxicity [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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